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molecular formula C14H23N3O B1400317 1-(4-Amino-3-methoxyphenyl)-3,3-dimethylpiperidin-4-amine CAS No. 1356963-13-7

1-(4-Amino-3-methoxyphenyl)-3,3-dimethylpiperidin-4-amine

Cat. No. B1400317
M. Wt: 249.35 g/mol
InChI Key: ZBQZMPOLCXEVMD-UHFFFAOYSA-N
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Patent
US08461170B2

Procedure details

Pd/C (10% wet base, 20 mg) was added to a solution of 1-(3-methoxy-4-nitrophenyl)-3,3-dimethylpiperidin-4-amine (INTERMEDIATE 40) (0.2 g, 0.72 mmol) in methanol (4 mL). The reaction mixture was degassed and was stirred at RT under a hydrogen ballon for 4 h. The catalyst was removed by filtering the mixture through a pad of Celite®. The filtrate was concentrated to give the title product and it was used without further purification. m/z 250.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([N:12]2[CH2:17][CH2:16][CH:15]([NH2:18])[C:14]([CH3:20])([CH3:19])[CH2:13]2)[CH:6]=[CH:7][C:8]=1[N+:9]([O-])=O>CO.[Pd]>[NH2:9][C:8]1[CH:7]=[CH:6][C:5]([N:12]2[CH2:17][CH2:16][CH:15]([NH2:18])[C:14]([CH3:19])([CH3:20])[CH2:13]2)=[CH:4][C:3]=1[O:2][CH3:1]

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
COC=1C=C(C=CC1[N+](=O)[O-])N1CC(C(CC1)N)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1[N+](=O)[O-])N1CC(C(CC1)N)(C)C
Name
Quantity
4 mL
Type
solvent
Smiles
CO
Name
Quantity
20 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at RT under a hydrogen ballon for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was degassed
CUSTOM
Type
CUSTOM
Details
The catalyst was removed
FILTRATION
Type
FILTRATION
Details
by filtering the mixture through a pad of Celite®
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC1=C(C=C(C=C1)N1CC(C(CC1)N)(C)C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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